Methylamino phenothiazine-10-carboxylate;hydrochloride
Description
Methylamino phenothiazine-10-carboxylate hydrochloride is a phenothiazine derivative characterized by a methylamino group attached to the phenothiazine core via a carboxylate ester linkage, with the hydrochloride salt enhancing solubility and stability. Phenothiazines are heterocyclic compounds with a sulfur and nitrogen-containing tricyclic structure, widely studied for their diverse pharmacological activities, including antipsychotic, antihistaminic, and anticancer effects .
Properties
IUPAC Name |
methylamino phenothiazine-10-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S.ClH/c1-15-18-14(17)16-10-6-2-4-8-12(10)19-13-9-5-3-7-11(13)16;/h2-9,15H,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKFRYDXSQLCBFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNOC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methylamino phenothiazine-10-carboxylate;hydrochloride involves several steps. The starting materials typically include phenothiazine derivatives, which undergo a series of reactions to introduce the methylamino and carboxylate groups. The reaction conditions often involve the use of specific reagents and catalysts to facilitate the desired transformations .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques to meet the stringent quality standards required for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Methylamino phenothiazine-10-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce substituted phenothiazine derivatives .
Scientific Research Applications
Methylamino phenothiazine-10-carboxylate;hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a reference standard in analytical chemistry.
Biology: It is employed in biological assays to study enzyme activities and protein interactions.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases, including neurological disorders and cancers.
Mechanism of Action
The mechanism of action of Methylamino phenothiazine-10-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, modulating their activities and affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Phenothiazine Derivatives
Structural and Functional Group Variations
J-Dimethylaminoethoxyethyl Phenothiazine-10-Carboxylate Hydrochloride ()
- Structure: Features a dimethylaminoethoxyethyl group instead of methylamino.
- Synthesis : Prepared via ester dissolution in anhydrous ether and HCl precipitation.
- Physical Properties : Melting point 161°–163°C (with decomposition).
2-Chloro-10-[3-(Methylamino)propyl]phenothiazine Hydrochloride ()
- Structure: Methylamino propyl side chain with a chlorine substituent on the phenothiazine ring.
- Molecular Formula : C₁₆H₁₈Cl₂N₂S; molecular weight 341.299.
- Key Difference : The absence of a carboxylate group and presence of chlorine enhance electrophilicity, likely influencing receptor binding and metabolic pathways .
Promethazine Hydrochloride ()
- Structure: N,N,α-trimethyl-10H-phenothiazine-10-ethanamine hydrochloride.
- Molecular Formula : C₁₇H₂₀N₂S·HCl; molecular weight 320.9.
- Application : Antihistaminic; lacks a carboxylate group, emphasizing the role of ethylamine side chains in H1 receptor antagonism .
Phenothiazine-10-Acetyl Chloride ()
Pharmacological and Physicochemical Properties
- Solubility: Hydrochloride salts generally improve water solubility, critical for oral bioavailability. Methylamino derivatives may balance lipophilicity and solubility better than bulkier dimethylaminoethoxyethyl analogs .
- Metabolic Stability: Carboxylate esters (e.g., methyl ester in ) are prone to hydrolysis, whereas amides or non-ester derivatives (e.g., promethazine) exhibit longer half-lives .
Therapeutic Implications
- Antipsychotics (e.g., Chlorpromazine): Depend on dimethylaminopropyl chains for dopamine receptor antagonism. Methylamino carboxylate derivatives may exhibit reduced CNS penetration due to ionized carboxylate groups, shifting applications to peripheral targets .
- HDAC Inhibitors (): Benzoate esters of phenothiazines show selective histone deacetylase inhibition, suggesting methylamino carboxylate derivatives could be optimized for anticancer activity .
Biological Activity
Methylamino phenothiazine-10-carboxylate; hydrochloride (CAS 934812-38-1) is a compound belonging to the phenothiazine class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antitumor properties, neuroprotective effects, and potential applications in combination therapies.
- Molecular Formula : C14H13ClN2O2S
- Molecular Weight : 308.78 g/mol
- IUPAC Name : N-methyl-O-(10H-phenothiazine-10-carbonyl)hydroxylamine hydrochloride
Antitumor Activity
Phenothiazines, including methylamino phenothiazine derivatives, have been studied for their antitumor effects. Research indicates that these compounds can inhibit tumor cell proliferation through various mechanisms.
Case Study: Antitumor Effects on HEp-2 Cells
In a study examining the antitumor activity of phenothiazine-related compounds, methylamino phenothiazine showed significant cytotoxicity against HEp-2 tumor cells. The study reported the following TCID50 values for different derivatives:
| Compound Type | Substituent | TCID50 (µg/mL) |
|---|---|---|
| Trifluoromethyl derivative | CF3 | 4.7 |
| Chlorine derivative | Cl | 62.5 |
| Phthalimido propyl derivative | H, n=3 | 11.5 |
| Phthalimido butyl derivative | H, n=4 | 7.8 |
The results indicated that the trifluoromethyl substitution significantly enhanced the antitumor activity compared to other substitutions, suggesting that structural modifications can optimize therapeutic efficacy .
Neuroprotective Effects
Methylamino phenothiazine derivatives have also been investigated for their neuroprotective properties, particularly in relation to Alzheimer’s disease (AD). Studies have shown that these compounds can inhibit cholinesterases and reduce amyloid-beta aggregation, which are key factors in AD pathology.
- Cholinesterase Inhibition : Methylamino phenothiazine derivatives have demonstrated inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurotransmitter regulation.
- Antioxidant Properties : These compounds exhibit antioxidant activity that may protect neuronal cells from oxidative stress, a contributing factor in neurodegeneration .
Combination Therapies
Recent research has explored the synergistic effects of methylamino phenothiazine with other therapeutic agents, such as statins and doxorubicin (Dox). The combination of these drugs has shown enhanced cytotoxicity against cancer cells.
Study Findings
In vitro studies indicated that when combined with simvastatin or Dox, methylamino phenothiazine derivatives significantly increased the cytotoxic effects on LoVo/Dx cells compared to treatments with either agent alone. The combination therapy resulted in lower combination index (CI) values, indicating a synergistic effect .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing methylamino phenothiazine-10-carboxylate hydrochloride, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : The synthesis typically involves modifying phenothiazine derivatives via formylation and esterification. A common protocol uses 2-chloro-10H-phenothiazine reacted with methyl 4-(bromomethyl)benzoate in anhydrous DMF with LiHMDS as a base . Critical parameters include:
- Anhydrous conditions : To prevent hydrolysis of intermediates.
- Catalyst optimization : Lithium-based catalysts improve nucleophilic substitution efficiency.
- Temperature control : Reactions are often conducted at 0–25°C to avoid side products.
- Purification : Column chromatography (e.g., silica gel) is used to isolate the hydrochloride salt.
Q. How can researchers characterize the purity and structural integrity of methylamino phenothiazine-10-carboxylate hydrochloride using spectroscopic methods?
- Methodological Answer : Key techniques include:
- NMR spectroscopy : H and C NMR confirm the methylamino group (δ ~2.8 ppm for CHNH) and carboxylate ester (δ ~170 ppm for C=O).
- Mass spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., m/z 378.9 for CHClNOS) .
- IR spectroscopy : Peaks at ~1650 cm (C=O stretch) and ~3300 cm (N-H stretch) confirm functional groups.
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity (>95% by UV detection at 273 nm) .
Q. What are the recommended storage conditions and stability profiles for this compound?
- Methodological Answer :
- Storage : In airtight, light-resistant containers at -20°C to prevent degradation.
- Stability : Hydrolyzes in aqueous solutions (pH > 7); stability studies using accelerated aging (40°C/75% RH for 6 months) show <5% degradation when stored properly .
Advanced Research Questions
Q. What strategies can resolve contradictory data on the compound’s biological activity across different assay systems?
- Methodological Answer : Contradictions may arise from assay-specific conditions (e.g., solvent polarity, cell line variability). Solutions include:
- Orthogonal assays : Compare results from in vitro receptor-binding assays (e.g., dopamine D2 receptor inhibition) with in vivo behavioral models (e.g., rodent locomotor activity tests) .
- Solvent standardization : Use DMSO concentrations <0.1% to avoid cytotoxicity artifacts.
- Positive controls : Include chlorpromazine (a phenothiazine derivative with well-established antipsychotic activity) to benchmark potency .
Q. How does the methylamino substituent influence the electrochemical properties of phenothiazine derivatives, and what experimental approaches are used to study these effects?
- Methodological Answer : The methylamino group enhances electron-donating capacity, altering redox potentials. Experimental approaches:
- Cyclic voltammetry : Conducted in acetonitrile with 0.1 M TBAPF as the supporting electrolyte. The compound shows oxidation peaks at ~0.8 V (vs. Ag/AgCl) due to phenothiazine core oxidation .
- DFT calculations : Predict HOMO-LUMO gaps; methylamino groups reduce the energy gap by 0.3–0.5 eV compared to unsubstituted phenothiazines .
Q. What are the structure-activity relationships (SAR) for methylamino phenothiazine derivatives in modulating neurotransmitter receptors?
- Methodological Answer :
- Receptor binding assays : Competitive binding studies (e.g., radioligand displacement for serotonin 5-HT and dopamine D2 receptors) reveal that:
- Methylamino position : Substitution at the 10-carboxylate enhances affinity for D2 receptors (IC ~50 nM) vs. 2-substituted analogs (IC >200 nM) .
- Hydrochloride salt : Improves aqueous solubility (logP ~2.1 vs. ~3.5 for free base), enhancing bioavailability in in vivo models .
Key Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
